molecular formula C12H10N4O5 B5623373 4-[(2-Methyl-4-nitropyrazole-3-carbonyl)amino]benzoic acid

4-[(2-Methyl-4-nitropyrazole-3-carbonyl)amino]benzoic acid

Cat. No.: B5623373
M. Wt: 290.23 g/mol
InChI Key: WULKBRCOTMQQIY-UHFFFAOYSA-N
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Description

4-[(2-Methyl-4-nitropyrazole-3-carbonyl)amino]benzoic acid is a complex organic compound that features a pyrazole ring substituted with a nitro group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methyl-4-nitropyrazole-3-carbonyl)amino]benzoic acid typically involves multiple steps, starting with the nitration of a pyrazole derivative. The nitration reaction is usually carried out using a mixture of sulfuric and nitric acids . The resulting nitropyrazole is then subjected to acylation to introduce the carbonyl group. Finally, the benzoic acid moiety is attached through an amide bond formation reaction, often using coupling reagents such as EDCI or DCC .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and acylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methyl-4-nitropyrazole-3-carbonyl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(2-Methyl-4-nitropyrazole-3-carbonyl)amino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Methyl-4-nitropyrazole-3-carbonyl)amino]benzoic acid is not fully understood. it is believed to interact with specific molecular targets through hydrogen bonding and hydrophobic interactions. The nitro group may also play a role in redox reactions within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Methyl-4-nitropyrazole-3-carbonyl)amino]benzoic acid is unique due to the combination of a nitropyrazole ring and a benzoic acid moiety, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-[(2-methyl-4-nitropyrazole-3-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O5/c1-15-10(9(6-13-15)16(20)21)11(17)14-8-4-2-7(3-5-8)12(18)19/h2-6H,1H3,(H,14,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULKBRCOTMQQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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